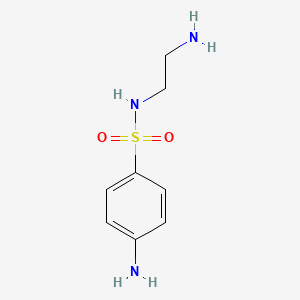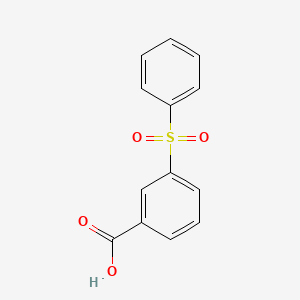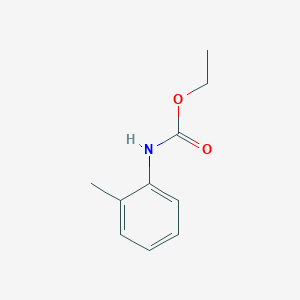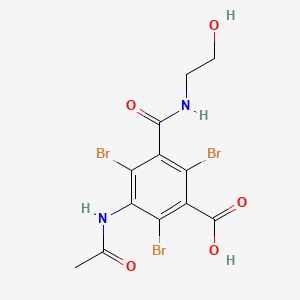
Broxitalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broxitalamic acid is a chemical compound with the molecular formula C12H11Br3N2O5. It is known for its use as an imaging agent in diagnostic applications . Despite its potential, it has not yet received FDA approval and is not widely used in clinical settings .
Métodos De Preparación
The synthesis of broxitalamic acid involves several steps, typically starting with the bromination of an aromatic compound followed by various functional group transformations. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Análisis De Reacciones Químicas
Broxitalamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms in this compound are replaced with other functional groups.
Aplicaciones Científicas De Investigación
Broxitalamic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it serves as a marker for imaging studies, helping to visualize biological processes.
Industry: Its unique properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of broxitalamic acid involves its role as an imaging agent. It interacts with specific molecular targets in the body, allowing for enhanced visualization of tissues during diagnostic procedures. The exact molecular pathways and targets are still under investigation, but it is known to bind to certain proteins and cellular structures .
Comparación Con Compuestos Similares
Broxitalamic acid can be compared to other imaging agents such as gadolinium-based contrast agents and iodinated contrast media. Unlike these compounds, this compound offers unique advantages in terms of its molecular structure and binding properties. Similar compounds include:
Gadolinium-based contrast agents: Used in MRI imaging.
Iodinated contrast media: Commonly used in CT scans.
Fluorescent dyes: Used in various imaging techniques
This compound stands out due to its specific binding properties and potential for high-resolution imaging, making it a promising candidate for future diagnostic applications.
Propiedades
Número CAS |
86216-41-3 |
|---|---|
Fórmula molecular |
C12H11Br3N2O5 |
Peso molecular |
502.94 g/mol |
Nombre IUPAC |
3-acetamido-2,4,6-tribromo-5-(2-hydroxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Br3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
Clave InChI |
HGWOCGUIQUERSN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



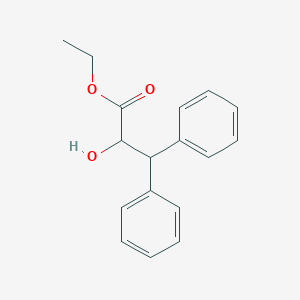




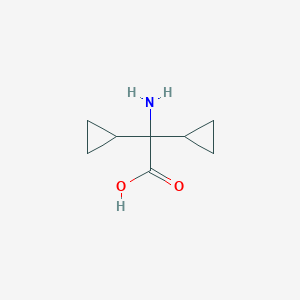

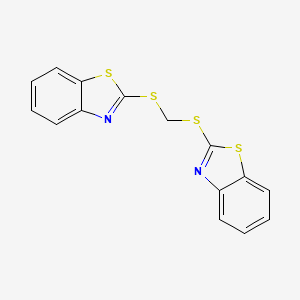
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1618465.png)
